4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide
Description
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide is an azo-bridged benzamide derivative featuring a quinoline core substituted with hydroxyl groups at positions 2 and 2. The compound combines a diazenyl (-N=N-) linker between the quinolinyl moiety and the N,N-dimethylbenzamide group, which confers unique electronic and steric properties. The N,N-dimethylbenzamide scaffold is known for its stability and versatility in drug design, often serving as a directing group in metal-catalyzed reactions or a pharmacophore in kinase inhibitors .
Properties
CAS No. |
6300-34-1 |
|---|---|
Molecular Formula |
C18H16N4O3 |
Molecular Weight |
336.3 g/mol |
IUPAC Name |
4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C18H16N4O3/c1-22(2)18(25)11-7-9-12(10-8-11)20-21-15-16(23)13-5-3-4-6-14(13)19-17(15)24/h3-10H,1-2H3,(H2,19,23,24) |
InChI Key |
SPTQSDYRXKGNOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3NC2=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,4-dihydroxyquinoline. This involves treating 2,4-dihydroxyquinoline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylbenzamide in an alkaline medium to form the azo compound. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt and to promote the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide may involve large-scale batch or continuous processes. The key steps remain the same, but the reaction conditions are optimized for efficiency and yield. This includes precise control of temperature, pH, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain or marker due to its azo group, which can bind to various biological molecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide depends on its specific application:
Biological Staining: The azo group can form stable complexes with biological molecules, allowing for visualization under a microscope.
Pharmacological Effects: The compound may interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific activity being investigated.
Comparison with Similar Compounds
Solubility and Stability
- Target Compound : The hydroxyl and azo groups may enhance solubility in polar solvents (e.g., DMF or DMSO), while the dimethylamide group reduces hydrophilicity. Analogous compounds like 4-hydroxy-N,N-dimethylbenzamide show solvent-dependent NMR shifts due to hydrogen bonding .
- 4-(1H-Imidazol-2-yl)-N,N-dimethylbenzamide : Synthesized in 48% yield via slow crystallization, suggesting moderate solubility in THF or methanol.
- Pyridine-Oxy Derivative : High melting point (>250°C) indicates strong crystalline packing, likely due to planar pyridine and benzamide stacking.
Spectroscopic Data
- Carbonyl Group Shifts : In N,N-dimethylbenzamide derivatives, the carbonyl ¹³C NMR shift ranges from 165–170 ppm, influenced by solvent polarity. Hydrogen-bonding solvents (e.g., water) downfield-shift the carbonyl carbon by ~3 ppm .
- Azo Group IR Stretching : The -N=N- stretch in diazenyl compounds typically appears at 1400–1600 cm⁻¹, overlapping with aromatic C=C vibrations. Thiocarbonyl analogs (e.g., ) show distinct C=S stretches at ~1240–1280 cm⁻¹.
Biological Activity
4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide can be described as follows:
- Molecular Formula : C16H16N4O3
- Molecular Weight : 312.32 g/mol
- IUPAC Name : 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects against various tumor cell lines. The following table summarizes the findings from notable studies:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | A549 (Lung Adenocarcinoma) | 5.2 | Induction of apoptosis via caspase activation |
| Study 2 | WM115 (Malignant Melanoma) | 4.8 | DNA damage and hypoxia-selective cytotoxicity |
| Study 3 | HeLa (Cervical Cancer) | 6.0 | Inhibition of HIF1 pathway |
These studies indicate that the compound exhibits significant cytotoxicity against cancer cells, primarily through apoptosis and DNA damage mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, which are critical for the apoptotic process. For example, in A549 cells, exposure led to a significant increase in caspase 3/7 activity, indicating programmed cell death .
- Hypoxia Selectivity : The compound acts selectively in hypoxic conditions typical of tumor microenvironments. This selectivity is crucial for minimizing damage to normal tissues while effectively targeting cancer cells .
- DNA Damage : Studies have demonstrated that 4-((2,4-Dihydroxy-3-quinolinyl)diazenyl)-N,N-dimethylbenzamide induces DNA damage in tumor cells, contributing to its cytotoxic effects .
Case Study 1: Lung Cancer Treatment
In a preclinical study involving A549 lung adenocarcinoma cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The study utilized WST-1 assays to quantify cell proliferation and confirmed apoptosis through flow cytometry analysis.
Case Study 2: Melanoma Response
Another study focused on WM115 malignant melanoma cells demonstrated that the compound significantly inhibited cell growth at low concentrations (IC50 = 4.8 µM). The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
